An In-depth Technical Guide to the Chemical Structure of Glycyphyllin
An In-depth Technical Guide to the Chemical Structure of Glycyphyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyphyllin, a naturally occurring dihydrochalcone, is a subject of growing interest within the scientific community due to its potential pharmacological activities. As a glycoside of phloretin, it belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of Glycyphyllin, including its detailed structural data, a plausible biosynthetic pathway, and insights into its potential biological signaling interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Glycyphyllin is systematically named 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.[1] It is also commonly referred to as Phloretin 2'-O-rhamnoside. The core structure consists of a phloretin aglycone, which is a dihydrochalcone, linked to a rhamnose sugar moiety at the 2'-position via an O-glycosidic bond.
Structural Data
The fundamental chemical and physical properties of Glycyphyllin are summarized in the table below, providing a quantitative overview of its molecular characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₉ | [1] |
| Molecular Weight | 420.4 g/mol | [1] |
| Exact Mass | 420.14203234 Da | [1] |
| CAS Registry Number | 19253-17-9 | [1] |
| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1] |
| InChI | InChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1 | [1] |
| InChIKey | GLLUYNRFPAMGQR-PPNXFBDMSA-N | |
| SMILES | C[C@H]1--INVALID-LINK--OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O">C@@HO | [1] |
Experimental Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for Glycyphyllin would be a combination of the signals from the phloretin and rhamnose moieties.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals corresponding to the protons on the A and B rings of the phloretin backbone.
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Aliphatic Protons: Signals for the α- and β-methylene protons of the propane chain.
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Rhamnose Protons: A characteristic anomeric proton signal (H-1") at a downfield chemical shift, along with other sugar protons. The coupling constant of the anomeric proton would confirm the α-configuration of the glycosidic linkage. A doublet for the methyl group (H-6") protons would also be a key indicator of the rhamnose unit.
Expected ¹³C NMR Spectral Features:
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A downfield signal for the carbonyl carbon (C=O).
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Signals for the aromatic carbons of the A and B rings.
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Signals for the aliphatic carbons of the propane chain.
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Signals corresponding to the six carbons of the rhamnose moiety, including the anomeric carbon (C-1") and the methyl carbon (C-6").
NMR Data for Phloretin (Aglycone): To provide a reference, the reported ¹H and ¹³C NMR data for the aglycone, phloretin, are presented below.
| ¹H NMR (Phloretin) | ¹³C NMR (Phloretin) |
| Position | δ (ppm) |
| 2, 6 | 6.83 (d, J=8.5 Hz) |
| 3, 5 | 7.10 (d, J=8.5 Hz) |
| 4 | - |
| α | 2.89 (t, J=7.6 Hz) |
| β | 3.25 (t, J=7.6 Hz) |
| 3' | 5.88 (s) |
| 5' | 5.88 (s) |
Note: The specific chemical shifts can vary depending on the solvent and instrument frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometric Fragmentation of Glycyphyllin: In an electrospray ionization mass spectrum (ESI-MS), Glycyphyllin would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Tandem mass spectrometry (MS/MS) of the pseudomolecular ion would likely lead to the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the rhamnose moiety (146 Da). This would produce a fragment ion corresponding to the protonated or deprotonated phloretin aglycone. Further fragmentation of the phloretin ion would yield smaller fragments characteristic of the dihydrochalcone skeleton.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 421.1493 | Protonated molecule |
| [M+Na]⁺ | 443.1312 | Sodium adduct |
| [M-H]⁻ | 419.1347 | Deprotonated molecule |
| [M+H - 146]⁺ | 275.0914 | Loss of rhamnose from the protonated molecule (phloretin aglycone) |
| [M-H - 146]⁻ | 273.0768 | Loss of rhamnose from the deprotonated molecule (phloretin aglycone) |
Biosynthesis of Glycyphyllin
The biosynthesis of Glycyphyllin involves two main stages: the formation of the phloretin aglycone and the subsequent glycosylation with rhamnose. The biosynthesis of phloretin is a part of the broader phenylpropanoid pathway.
Biosynthetic Pathway of Phloretin
The following diagram illustrates the key enzymatic steps in the biosynthesis of phloretin from the primary metabolite, L-phenylalanine.
Glycosylation of Phloretin to form Glycyphyllin
Once phloretin is synthesized, it undergoes glycosylation by a specific UDP-glycosyltransferase (UGT). In the case of Glycyphyllin, a UDP-rhamnose is the sugar donor, and the glycosidic bond is formed at the 2'-hydroxyl group of the A-ring of phloretin.
Potential Biological Signaling Pathways
Phloretin and its glycosides have been reported to exert various biological effects, including anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory and Antioxidant Signaling
The diagram below illustrates a plausible mechanism by which Glycyphyllin, after potential hydrolysis to phloretin, may exert its anti-inflammatory and antioxidant effects by modulating the Nrf2 and NF-κB signaling pathways.
Conclusion
Glycyphyllin presents a fascinating molecular architecture with a dihydrochalcone core glycosylated with rhamnose. This comprehensive guide has provided a detailed overview of its chemical structure, identification parameters, and a plausible biosynthetic route. Furthermore, the exploration of its potential interactions with key cellular signaling pathways, such as Nrf2 and NF-κB, highlights its promise as a bioactive compound. While detailed experimental spectral data for Glycyphyllin remains to be fully documented in publicly accessible literature, the information compiled here provides a solid foundation for future research and development endeavors. Further investigation into the precise spectroscopic characterization and biological activities of Glycyphyllin is warranted to fully unlock its therapeutic potential.
